molecular formula C14H8FN3 B6279159 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine CAS No. 1264192-08-6

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B6279159
CAS No.: 1264192-08-6
M. Wt: 237.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.

Preparation Methods

The synthesis of 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine typically involves the use of microwave irradiation or heating methods. One common synthetic route includes the reaction of 4-fluorophenylacetylene with a suitable pyrazolo[1,5-a]pyrimidine precursor under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to potential therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives .

Properties

CAS No.

1264192-08-6

Molecular Formula

C14H8FN3

Molecular Weight

237.2

Purity

100

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.